molecular formula C19H17F2NO3 B2558329 4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide CAS No. 1226454-60-9

4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide

Cat. No.: B2558329
CAS No.: 1226454-60-9
M. Wt: 345.346
InChI Key: QKZFIMZYYDPIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclopropyl group, an oxoethoxy linkage, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of a cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylcarboxylic acid with a suitable reagent, such as thionyl chloride, to form cyclopropylcarbonyl chloride.

    Esterification: The cyclopropylcarbonyl chloride is then reacted with 4-hydroxybenzoic acid in the presence of a base, such as triethylamine, to form the ester intermediate, 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid.

    Amidation: The ester intermediate is subsequently reacted with 2,4-difluorobenzylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid
  • 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
  • Cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl) ligands

Uniqueness

4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide is unique due to its combination of a cyclopropyl group, an oxoethoxy linkage, and a difluorophenyl moiety

Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3/c20-15-6-3-14(17(21)9-15)10-22-19(24)13-4-7-16(8-5-13)25-11-18(23)12-1-2-12/h3-9,12H,1-2,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZFIMZYYDPIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.